1,3-Benzoxazole-2-sulfonic Acid: A Comprehensive Technical Guide for Advanced Research
1,3-Benzoxazole-2-sulfonic Acid: A Comprehensive Technical Guide for Advanced Research
This technical guide offers an in-depth analysis of 1,3-benzoxazole-2-sulfonic acid, a heterocyclic compound with significant potential in research and development. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical architecture, physicochemical properties, plausible synthetic routes, and prospective applications. The content herein is synthesized from established chemical principles and data on analogous structures, providing a robust framework for scientific inquiry.
The Benzoxazole Scaffold: A Foundation of Versatility
The 1,3-benzoxazole ring system is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic structure, composed of a fused benzene and oxazole ring, imparts favorable pharmacokinetic and physicochemical properties to molecules.[1] This scaffold is a common feature in a wide array of biologically active compounds, highlighting its importance as a "privileged structure" in drug discovery.[2] The introduction of a sulfonic acid group at the 2-position of the benzoxazole core, creating 1,3-benzoxazole-2-sulfonic acid, is anticipated to bestow unique characteristics, including strong acidity and increased aqueous solubility, further broadening its utility.
Molecular Structure and Physicochemical Profile
A comprehensive understanding of a molecule's properties is fundamental to its application. While experimental data for 1,3-benzoxazole-2-sulfonic acid is not widely published, we can deduce its key physicochemical characteristics based on the well-understood properties of the benzoxazole core and the sulfonic acid functional group.
Chemical Structure
The molecular structure of 1,3-benzoxazole-2-sulfonic acid features a sulfonic acid moiety (-SO₃H) attached to the carbon atom at the 2-position of the 1,3-benzoxazole ring.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1,3-benzoxazole-2-sulfonic acid. These predictions are derived from the known properties of aryl sulfonic acids and benzoxazole derivatives.[3][4]
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Formula | C₇H₅NO₄S | Based on structural components. |
| Molecular Weight | 215.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Aryl sulfonic acids are typically crystalline solids.[3] |
| Melting Point | >300 °C (likely with decomposition) | High melting points are characteristic of aromatic sulfonic acids due to strong intermolecular forces. |
| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol, methanol) | The sulfonic acid group imparts high polarity and the ability to form strong hydrogen bonds, leading to significant aqueous solubility.[4] |
| Acidity (pKa) | < 1 (Strong Acid) | Sulfonic acids are significantly stronger than their corresponding carboxylic acids, with pKa values often in the negative range.[3] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 1,3-benzoxazole-2-sulfonic acid is not explicitly detailed in the current literature. However, based on established methods for the synthesis of 2-substituted benzoxazoles, a plausible and logical synthetic pathway can be proposed. The reactivity of the benzoxazole ring system, particularly at the 2-position, is a key consideration in designing a synthetic strategy.[5][6][7]
Proposed Synthetic Protocol
The most logical approach to the synthesis of 1,3-benzoxazole-2-sulfonic acid involves the cyclocondensation of 2-aminophenol with a reagent that can provide the C-SO₃H fragment. A plausible method would be the reaction of 2-aminophenol with chlorosulfonic acid, followed by a cyclization step.
Materials:
-
2-Aminophenol
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Chlorosulfonic acid
-
A suitable high-boiling point solvent (e.g., sulfolane)
-
Inert gas (e.g., nitrogen or argon)
-
Quenching solution (e.g., ice water)
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Base for neutralization (e.g., sodium bicarbonate)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2-aminophenol in the solvent. The inert atmosphere is crucial to prevent oxidation of the 2-aminophenol.
-
Controlled Addition: Cool the reaction mixture in an ice bath. Slowly add chlorosulfonic acid dropwise from the dropping funnel with vigorous stirring. This is a highly exothermic reaction, and maintaining a low temperature is critical to prevent uncontrolled side reactions.
-
Sulfonamide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for a designated period. This step facilitates the formation of the intermediate N-(2-hydroxyphenyl)sulfamic acid or a related sulfonyl chloride derivative.
-
Cyclization: Heat the reaction mixture to a high temperature (e.g., 180-200 °C) to induce cyclization. This step involves the intramolecular condensation between the hydroxyl group of the phenol and the newly introduced sulfonic acid precursor, leading to the formation of the benzoxazole ring.
-
Work-up and Isolation: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. The acidic product can then be precipitated, and the solid collected by filtration.
-
Purification: The crude product should be washed with cold water to remove any inorganic impurities. Further purification can be achieved by recrystallization from a suitable solvent system, likely a polar solvent mixture.
Proposed Synthesis Pathway Diagram
Caption: Proposed synthesis of 1,3-benzoxazole-2-sulfonic acid.
Potential Applications in Science and Technology
While specific applications of 1,3-benzoxazole-2-sulfonic acid are not yet established, its unique chemical structure suggests a range of potential uses across various scientific disciplines.
As a Novel Acid Catalyst
Aryl sulfonic acids are known to be effective catalysts in various organic transformations, such as esterification and hydrolysis.[8] The presence of the benzoxazole moiety could modulate the catalytic activity and selectivity of the sulfonic acid group, potentially leading to novel catalytic applications in fine chemical synthesis.
In Materials Science
The combination of a rigid, aromatic scaffold with a highly polar, acidic functional group makes 1,3-benzoxazole-2-sulfonic acid a promising candidate for the development of advanced materials. This could include its use as a monomer for the synthesis of proton-conducting polymers for fuel cell membranes or as a component in the creation of functional dyes and pigments.
As a Versatile Chemical Intermediate
Perhaps the most immediate application of 1,3-benzoxazole-2-sulfonic acid is as a versatile intermediate in organic synthesis. The sulfonic acid group can be converted into other functional groups, such as sulfonamides and sulfonyl chlorides, providing a gateway to a diverse range of novel benzoxazole derivatives for screening in drug discovery and agrochemical research. The synthesis of sulfonamide derivatives of benzoxazoles has been reported to yield compounds with interesting biological activities.
Safety and Handling Protocols
Given its predicted nature as a strong acid, 1,3-benzoxazole-2-sulfonic acid should be handled with the appropriate precautions to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents. The container should be tightly sealed to prevent absorption of moisture.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous waste.
Conclusion and Future Outlook
1,3-Benzoxazole-2-sulfonic acid represents a scientifically intriguing molecule that, while not extensively studied, holds considerable promise for a variety of applications. Its predicted properties as a strong, water-soluble acid combined with the proven biological and material relevance of the benzoxazole scaffold make it a compelling target for future research. The development of a reliable synthetic route to this compound will be the critical first step in unlocking its full potential as a novel catalyst, a building block for advanced materials, and a versatile intermediate in the synthesis of new chemical entities for the life sciences.
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- ResearchGate, "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Request PDF," ResearchG
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